Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride, with the chemical formula and CAS number 198959-36-3, is a compound that features a pyridine ring attached to a propanoate structure. This compound is characterized by the presence of an amino group at the 3-position of the propanoate, which contributes to its biological activity and potential applications in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in pharmaceutical research and development .
These reactions are essential for modifying the compound to enhance its pharmacological profile or to synthesize analogs for further study .
Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride exhibits significant biological activity, primarily attributed to its structural features. It has been studied for its potential as a:
Several methods exist for synthesizing methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride:
These methods allow for the production of high-purity compounds suitable for biological testing .
The primary applications of methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride include:
Interaction studies focus on how methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride interacts with biological targets:
These studies are crucial for understanding the mechanism of action and therapeutic potential of this compound .
Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride shares structural similarities with several compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | CAS Number | Similarity Index | Notable Features |
|---|---|---|---|
| (S)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride | 153524-69-7 | 0.97 | Ethyl group instead of methyl; potential variations in activity |
| (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride | 1217631-87-2 | 0.97 | Enantiomeric form; different pharmacokinetics |
| (S)-tert-butyl 3-amino-3-(pyridin-3-yl)propanoate | 181517-93-1 | 0.89 | Tert-butyl group may enhance lipophilicity |
| (R)-Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate | 912340-59-1 | 0.81 | Additional methoxy group; altered receptor interactions |
These compounds highlight the uniqueness of methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride in terms of structure and potential pharmacological properties, emphasizing its role as a significant candidate in drug development .